N-(3beta-Hydroxylup-20(29)-en-28-oyl)-6-aminohexanoic acid
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Overview
Description
N-(3beta-Hydroxylup-20(29)-en-28-oyl)-6-aminohexanoic acid is a complex organic compound derived from lupane-type triterpenoids This compound is known for its unique structure, which includes a lupane skeleton with a hydroxyl group at the 3-beta position and an aminohexanoic acid moiety attached to the 28th carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3beta-Hydroxylup-20(29)-en-28-oyl)-6-aminohexanoic acid typically involves multiple steps, starting from lupane-type triterpenoids. The key steps include:
Oxidation: The lupane skeleton is oxidized to introduce a hydroxyl group at the 3-beta position.
Amidation: The carboxyl group at the 28th position is converted into an amide by reacting with 6-aminohexanoic acid under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for oxidation and amidation steps, ensuring higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3beta-Hydroxylup-20(29)-en-28-oyl)-6-aminohexanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-beta position can be further oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to modify the lupane skeleton or the aminohexanoic acid moiety.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or Jones reagent can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with potential unique properties and applications.
Scientific Research Applications
N-(3beta-Hydroxylup-20(29)-en-28-oyl)-6-aminohexanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3beta-Hydroxylup-20(29)-en-28-oyl)-6-aminohexanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cell surface receptors to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Betulinic Acid: A lupane-type triterpenoid with similar structural features but lacking the aminohexanoic acid moiety.
Ursolic Acid: Another triterpenoid with a different skeleton but similar biological activities.
Uniqueness
N-(3beta-Hydroxylup-20(29)-en-28-oyl)-6-aminohexanoic acid is unique due to its specific combination of a lupane skeleton and an aminohexanoic acid moiety, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
150840-27-0 |
---|---|
Molecular Formula |
C36H59NO4 |
Molecular Weight |
569.9 g/mol |
IUPAC Name |
6-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C36H59NO4/c1-23(2)24-14-19-36(31(41)37-22-10-8-9-11-29(39)40)21-20-34(6)25(30(24)36)12-13-27-33(5)17-16-28(38)32(3,4)26(33)15-18-35(27,34)7/h24-28,30,38H,1,8-22H2,2-7H3,(H,37,41)(H,39,40)/t24-,25+,26-,27+,28-,30+,33-,34+,35+,36-/m0/s1 |
InChI Key |
QWFPGBOVYVBGPD-WUNWLKNYSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCC(=O)O |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
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